1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. This compound features a cyclopropane ring substituted with an isopropoxymethyl group and a carboxylic acid group, making it a unique structure in organic chemistry.
Mechanism of Action
Target of Action
The primary target of 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid is the ethylene biosynthesis pathway in plants . This compound is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene .
Mode of Action
This compound interacts with its targets by acting as a precursor to ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
The affected pathway is the ethylene biosynthesis pathway . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances, remotely leading to ethylene responses .
Pharmacokinetics
Acc, the central molecule of ethylene biosynthesis, is known to be transported throughout the plant over short and long distances . This suggests that this compound may have similar transport properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes linked to vegetative plant growth, seed germination, fruit ripening, leaf and flower senescence, and abscission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The rate of ACC formation, and thus ethylene production, differs in response to developmental, hormonal, and environmental cues . For example, ethylene production increases significantly during processes such as seed germination, fruit ripening, leaf and flower senescence, and abscission .
Biochemical Analysis
Cellular Effects
It is known that cyclopropane carboxylic acids can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that cyclopropane carboxylic acids can bind to biomolecules, inhibit or activate enzymes, and change gene expression .
Preparation Methods
The synthesis of 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial production methods typically involve optimizing these synthetic routes for large-scale manufacturing, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isopropoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, leveraging its unique structural properties.
Comparison with Similar Compounds
Similar compounds to 1-(Isopropoxymethyl)cyclopropane-1-carboxylic acid include:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a significant role in plant physiology.
Cyclopropane-1-carboxylic acid: A simpler analog without the isopropoxymethyl group, used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(propan-2-yloxymethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-5-8(3-4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWBZXAVVXFENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.